molecular formula C21H19F2N3O3S2 B2396334 N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-76-2

N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2396334
CAS No.: 942000-76-2
M. Wt: 463.52
InChI Key: GMJBYWXYLXTZSK-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19F2N3O3S2 and its molecular weight is 463.52. The purity is usually 95%.
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Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activity. This article explores its biological properties, including antifungal and anticancer activities, through various studies and data analyses.

Chemical Structure and Properties

The compound's molecular formula is C21H24F2N2O4SC_{21}H_{24}F_{2}N_{2}O_{4}S, with a molecular weight of 438.49 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. A related study involving thiazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. The compound 2e from this study exhibited a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal agent .

The antifungal mechanism is believed to involve the inhibition of ergosterol synthesis by targeting the enzyme CYP51, similar to azole drugs. For instance, compounds 2d and 2e showed ergosterol synthesis inhibition rates of 86.055% and 88.638% respectively after 24 hours . These findings suggest that this compound may also exhibit similar antifungal properties due to its structural similarities.

Anticancer Activity

Research into thiazole derivatives has also indicated potential anticancer effects. A study evaluated various thiazole compounds for their antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), with promising results . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies and Research Findings

  • Thiazole Derivatives : A series of novel thiazole derivatives were synthesized and tested for biological activity. The results indicated that modifications at the para position of phenyl groups significantly influenced their antifungal effectiveness .
    CompoundMIC (μg/mL)Target Organism
    2d1.50Candida albicans
    2e1.23Candida parapsilosis
  • Docking Studies : Molecular docking studies showed that certain thiazole compounds fit well into the active site of the CYP51 enzyme, suggesting that structural modifications could enhance binding affinity and biological activity .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3S2/c1-29-15-7-5-13(6-8-15)25-20(28)12-31-21-26-14(11-30-21)9-19(27)24-10-16-17(22)3-2-4-18(16)23/h2-8,11H,9-10,12H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBYWXYLXTZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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